

AZ7550 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZ7550 hydrochloride

Cat. No.: B2772567

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **AZ7550 hydrochloride**'s cross-reactivity with other kinases, supported by experimental data.

AZ7550 is an active metabolite of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC)[1][2][3][4][5]. While its primary target is Insulin-like Growth Factor 1 Receptor (IGF1R) with an IC₅₀ of 1.6 μ M, understanding its interactions with other kinases is crucial for a comprehensive safety and efficacy profile[6][7][8][9][10][11]. This guide details the kinase selectivity of **AZ7550 hydrochloride** and provides the methodologies used in these assessments.

Kinase Selectivity Profile of AZ7550

AZ7550 has been profiled against a broad panel of kinases to determine its selectivity. The following table summarizes the inhibitory activity of AZ7550 against various kinases, presented as IC₅₀ values. A lower IC₅₀ value indicates higher potency.

Kinase Target	IC50 (nM)
MLK1	88
ACK1	156
ErbB4	195
MNK2	228
FLT3	302
ALK	420
FES	449
IRR	840
BRK	843
BLK	977
FAK	995
Ins R	1256
IGF1R	1600
TEC	1317
FLT4	1784
PYK2	2288
Txk	2443
BTK	5104

Data sourced from biochemical enzyme profiling studies[7][8].

It is noteworthy that AZ7550 displays a potency and selectivity profile that is broadly similar to its parent compound, AZD9291[6][8][9].

Experimental Protocols

The cross-reactivity data for AZ7550 was generated using a comprehensive kinase screening assay. The general methodology is outlined below:

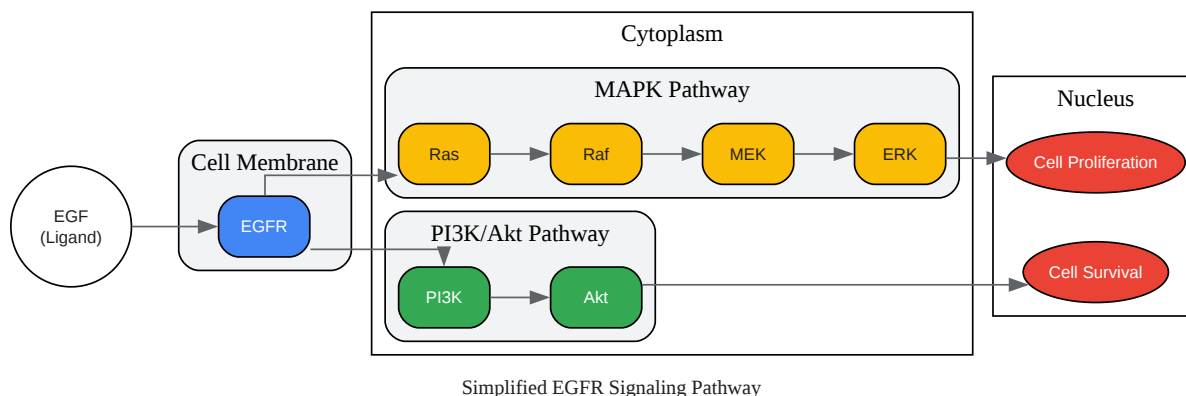
Biochemical Kinase Assay:

- **Kinase Panel Screening:** The inhibitory activity of AZ7550 was initially assessed at a single concentration (typically 1 μ M) against a large panel of approximately 280 kinases.
- **Percentage Inhibition Calculation:** The percentage of kinase activity inhibited by AZ7550 at the screening concentration was calculated for each kinase in the panel.
- **IC₅₀ Determination:** For kinases that exhibited significant inhibition (e.g., >60%) in the initial screen, follow-up dose-response experiments were conducted to determine the half-maximal inhibitory concentration (IC₅₀). This involves incubating the kinase with a range of AZ7550 concentrations and measuring the resulting enzyme activity.
- **Data Analysis:** The IC₅₀ values were then calculated by fitting the dose-response data to a suitable pharmacological model.

This systematic approach allows for a broad assessment of a compound's kinase selectivity and identifies potential off-target activities.

EGFR Signaling Pathway

As AZ7550 is an active metabolite of the EGFR inhibitor Osimertinib, understanding the EGFR signaling pathway is critical. The following diagram illustrates a simplified representation of this pathway, which is a key regulator of cell proliferation, survival, and differentiation.



[Click to download full resolution via product page](#)

Caption: Simplified EGFR Signaling Pathway.

This diagram illustrates the activation of the EGFR receptor by its ligand (EGF), leading to the downstream activation of the MAPK and PI3K/Akt pathways, which in turn promote cell proliferation and survival. Inhibitors of this pathway, like the parent compound of AZ7550, aim to block these oncogenic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Population Pharmacokinetics, Pharmacogenomics, and Adverse Events of Osimertinib and its Two Active Metabolites, AZ5104 and AZ7550, in Japanese Patients with Advanced Non-small Cell Lung Cancer: a Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 4. Instability Mechanism of Osimertinib in Plasma and a Solving Strategy in the Pharmacokinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [AZ7550 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2772567#cross-reactivity-of-az7550-hydrochloride-with-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com